molecular formula C13H17NO5S B2767288 3-(Cyclopentylsulfamoyl)-4-methoxybenzoic acid CAS No. 735305-59-6

3-(Cyclopentylsulfamoyl)-4-methoxybenzoic acid

Cat. No.: B2767288
CAS No.: 735305-59-6
M. Wt: 299.34
InChI Key: GWUPJNYEWONPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopentylsulfamoyl)-4-methoxybenzoic acid is an organic compound that features a cyclopentylsulfamoyl group attached to a methoxybenzoic acid core

Scientific Research Applications

3-(Cyclopentylsulfamoyl)-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylsulfamoyl)-4-methoxybenzoic acid typically involves the sulfonation of 4-methoxybenzoic acid followed by the introduction of the cyclopentyl group. One common method includes:

    Sulfonation: 4-methoxybenzoic acid is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

    Cyclopentylation: The sulfonyl chloride intermediate is then reacted with cyclopentylamine to form the cyclopentylsulfamoyl derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylsulfamoyl)-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 3-(Cyclopentylsulfamoyl)-4-carboxybenzoic acid.

    Reduction: 3-(Cyclopentylsulfanyl)-4-methoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylsulfamoyl)-4-methoxybenzoic acid largely depends on its interaction with biological targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to inhibition. This compound may interact with enzymes involved in inflammation or cell proliferation, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the cyclopentylsulfamoyl group, making it less versatile in biological applications.

    Cyclopentylamine: A simpler structure without the benzoic acid moiety, limiting its use in complex synthesis.

    Sulfanilamide: Contains a sulfonamide group but lacks the methoxybenzoic acid structure.

Uniqueness

3-(Cyclopentylsulfamoyl)-4-methoxybenzoic acid is unique due to the combination of the cyclopentylsulfamoyl and methoxybenzoic acid groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

3-(cyclopentylsulfamoyl)-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-19-11-7-6-9(13(15)16)8-12(11)20(17,18)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUPJNYEWONPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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